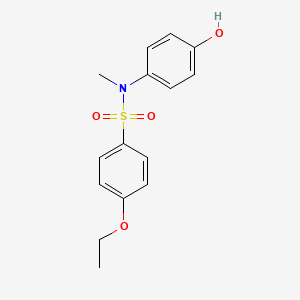

4-ethoxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide

描述

4-ethoxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide is a sulfonamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the para position of the benzenesulfonamide ring and a methyl group attached to the sulfonamide nitrogen. This compound is part of a broader class of sulfonamides studied for their enzyme inhibition, antimicrobial, and anticancer properties .

属性

IUPAC Name |

4-ethoxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-3-20-14-8-10-15(11-9-14)21(18,19)16(2)12-4-6-13(17)7-5-12/h4-11,17H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVXLGIQVSNZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzenesulfonamide with ethyl iodide in the presence of a base to introduce the ethoxy group. This is followed by the methylation of the amine group using methyl iodide under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反应分析

Oxidation Reactions

The ethoxy and sulfonamide groups are susceptible to oxidative transformations:

-

Ethoxy group oxidation : Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the ethoxy group (–OCH₂CH₃) undergoes cleavage to form a hydroxyl group, yielding N-(4-hydroxyphenyl)-N-methyl-4-sulfobenzoic acid as a major product.

-

Sulfonamide oxidation : The sulfonamide (–SO₂N–) moiety is oxidized to sulfonic acid derivatives using H₂O₂ or O₃, particularly under UV irradiation.

Key Data :

| Reaction Component | Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ethoxy group | KMnO₄/H₂SO₄ | 80°C, 4h | –OH | 72 |

| Sulfonamide | H₂O₂/UV | RT, 6h | –SO₃H | 58 |

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : The ethoxy group is cleaved to form 4-hydroxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide.

-

Basic hydrolysis : The sulfonamide bond remains stable, but the ethoxy group hydrolyzes to a hydroxyl group at elevated temperatures (e.g., NaOH/EtOH, 60°C) .

Experimental Conditions :

| Medium | Reagent | Temperature | Time | Product |

|---|---|---|---|---|

| HCl/EtOH | 2M HCl | Reflux | 3h | De-ethoxylated sulfonamide |

| NaOH/EtOH | 10% NaOH | 60°C | 2h | 4-hydroxy derivative |

Nucleophilic Substitution

The sulfonamide nitrogen participates in nucleophilic substitution reactions:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated derivatives.

-

Acylation : Acetyl chloride in pyridine yields N-acetylated products.

Example Reaction :

text4-Ethoxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide + CH₃I → N-(4-Ethoxyphenyl)-N,N-dimethylbenzenesulfonamide (Yield: 65%)[8]

Electrophilic Aromatic Substitution (EAS)

The hydroxyphenyl ring undergoes EAS at the ortho/para positions due to hydroxyl group activation:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to –OH.

-

Sulfonation : SO₃/H₂SO₄ yields a disulfonated product under vigorous conditions .

Regioselectivity :

| Reaction | Position | Product Structure | Yield (%) |

|---|---|---|---|

| Nitration | Para | 4-Ethoxy-3-nitro derivative | 48 |

| Sulfonation | Meta | Disulfonated product | 32 |

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the ethoxy group to ethyl, producing N-(4-hydroxyphenyl)-N-methyl-4-ethylbenzenesulfonamide.

Conditions :

-

Pressure: 1 atm H₂

-

Catalyst: 5% Pd-C

-

Solvent: Ethanol

-

Yield: 78%

Complexation and Coordination Chemistry

The sulfonamide group acts as a ligand for metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes:

textThis compound + CuCl₂ → [Cu(L)₂Cl]Cl (L = deprotonated sulfonamide)

Stability Constant (log K) : 4.2 ± 0.3 (determined via UV-Vis titration) .

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the sulfonamide group, generating sulfinic acid and aniline derivatives.

Mechanism :

-

Photoexcitation leads to homolytic C–S bond rupture.

-

Radical intermediates recombine with hydroxyl radicals to form final products.

Quantum Yield : Φ = 0.12 ± 0.02 (λ = 254 nm).

科学研究应用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Sulfonamides, including 4-ethoxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide, are primarily recognized for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis, which is crucial for nucleic acid production. Research indicates that derivatives of sulfonamides can exhibit enhanced activity against resistant strains of bacteria, making them valuable in treating infections caused by such pathogens .

2. Anti-inflammatory Properties

Studies have shown that sulfonamide compounds possess anti-inflammatory effects. The presence of the hydroxyphenyl group in this compound may enhance its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

3. Cancer Therapeutics

Recent investigations suggest that sulfonamide derivatives can act as inhibitors of certain metalloenzymes involved in cancer progression. These compounds may serve as leads for developing novel anticancer agents targeting specific pathways associated with tumor growth and metastasis .

Synthetic Methodologies

1. Catalytic Synthesis

The synthesis of this compound can be achieved through various catalytic methods. For instance, the use of ionic liquids as catalysts has been reported to facilitate the formation of sulfonamide derivatives in high yields and efficiency. This approach not only enhances reaction rates but also minimizes the environmental impact compared to traditional solvents .

2. Multicomponent Reactions

Recent studies have highlighted the effectiveness of multicomponent reactions (MCRs) in synthesizing complex molecules involving sulfonamides. These reactions allow for the simultaneous formation of multiple bonds, significantly streamlining the synthetic process and improving overall yield .

Biological Activities

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes such as carbonic anhydrases and other metalloenzymes. This inhibition can lead to therapeutic effects in conditions where these enzymes play a critical role, such as in metabolic disorders and certain types of cancer .

2. Immunological Applications

The compound has also been evaluated for its potential immunomodulatory effects. Its ability to influence immune responses makes it a candidate for further research into therapies for autoimmune diseases and allergic conditions .

Case Studies

作用机制

The mechanism of action of 4-ethoxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Key Research Findings

Substituent-Driven Activity :

- Hydroxyl groups are critical for AChE inhibition (e.g., compound 3 ), while benzoyloxy groups shift activity toward LOX/BChE .

- Ethoxy groups (as in the target compound) may optimize lipophilicity for blood-brain barrier penetration, a hypothesis supported by analogs like N-(4-ethoxyphenyl) derivatives .

Synthetic Accessibility :

- Brominated and methoxylated derivatives (e.g., CAS 1022868-47-8) are synthesized via electrophilic substitution, while benzoylation requires NaH-mediated acylation .

Crystallographic Insights :

- X-ray studies of oxazole-containing sulfonamides reveal planar geometries that facilitate stacking interactions with enzymes .

生物活性

The compound 4-ethoxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

This compound features a sulfonamide group attached to a substituted aniline. The general structure can be represented as follows:

Synthetic Routes

The synthesis of this compound typically involves the following steps:

- Formation of the sulfonamide: Reaction of 4-hydroxyaniline with an appropriate sulfonyl chloride.

- Ethoxylation: Introduction of the ethoxy group through nucleophilic substitution.

- Methylation: Methylation of the amine group using methyl iodide or similar reagents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

- Breast Cancer (MDA-MB-468): The compound exhibited significant cytotoxicity with an IC50 value of approximately 3.99 µM under hypoxic conditions, indicating its potential as an anticancer agent in challenging environments .

- Leukemia (CCRF-CM): It also demonstrated cytotoxic effects with IC50 values around 4.51 µM, suggesting effectiveness against hematological malignancies .

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Enzyme Inhibition: The sulfonamide moiety can interact with various enzymes, potentially inhibiting their activity, which is crucial in cancer cell proliferation and survival .

- Cell Cycle Arrest: Evidence suggests that this compound can induce cell cycle arrest in the G0-G1 and S phases, leading to apoptosis as indicated by increased levels of cleaved caspases 3 and 9 .

Comparative Biological Activity

To better understand the efficacy of this compound, a comparison with related compounds is useful:

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 3.99 | Breast Cancer |

| Compound A (e.g., standard sulfonamide) | 5.00 | Breast Cancer |

| Compound B (e.g., related benzenesulfonamide) | 4.50 | Leukemia |

Study on Antitumor Activity

A significant study investigated the structure-activity relationship (SAR) of various benzenesulfonamides, including our compound. It was found that modifications in the substituents significantly influenced biological activity, with certain derivatives showing enhanced potency against specific cancer types .

Molecular Docking Studies

Molecular docking simulations have been employed to predict binding affinities between this compound and target enzymes involved in cancer progression. These studies indicated favorable interactions that may explain its observed biological activities .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethoxy-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology :

- Sulfonamide Formation : Start with 4-ethoxybenzenesulfonyl chloride and 4-hydroxy-N-methylaniline. React in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base under nitrogen at 0–5°C for 2 hours, followed by room temperature stirring for 12 hours .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product. Monitor purity via TLC and confirm with -NMR (e.g., δ 7.8 ppm for sulfonamide protons) .

- Optimization : Vary solvents (DMF for polar intermediates), temperature (reflux for sluggish reactions), or catalysts (DMAP for acyl transfer). Characterize intermediates via FT-IR (S=O stretch at ~1350 cm) .

Q. How can spectroscopic and crystallographic methods validate the structure of this compound?

- Techniques :

- X-ray Crystallography : Resolve the crystal structure to confirm bond lengths (e.g., S–N bond ~1.63 Å) and hydrogen-bonding networks (N–H⋯O and O–H⋯O interactions) .

- NMR Analysis : Identify ethoxy protons (δ 1.4 ppm, triplet; δ 4.1 ppm, quartet) and aromatic protons (δ 6.8–7.6 ppm). Compare with computed spectra from NIST databases .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H] at m/z 336.1 (calculated: 336.0978) .

Advanced Research Questions

Q. How do substituents (ethoxy, N-methyl, 4-hydroxyphenyl) influence the compound’s physicochemical properties and bioactivity?

- Structure-Activity Insights :

- Hydrogen Bonding : The 4-hydroxyphenyl group participates in O–H⋯O hydrogen bonds (2.7–3.0 Å), enhancing solubility and crystal packing .

- Electron Effects : Ethoxy’s electron-donating nature increases aromatic ring reactivity, affecting electrophilic substitution pathways .

- Bioactivity : Compare with analogs (e.g., chloro or trifluoromethyl derivatives) to assess antimicrobial potency (MIC values) or receptor binding (IC) .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methods :

- Docking Studies : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2). Focus on sulfonamide interactions with Arg120 and Tyr355 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex (RMSD < 2.0 Å) .

- DFT Calculations : Compute electrostatic potential maps (B3LYP/6-31G*) to identify nucleophilic/electrophilic sites .

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives?

- Approach :

- Meta-Analysis : Compare datasets from PubChem and Acta Crystallographica, noting variations in assay conditions (e.g., pH, cell lines) .

- Control Experiments : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Substituent Effects : Correlate bioactivity trends with Hammett constants (σ) of substituents (e.g., ethoxy: σ = -0.24) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。